3-(氨甲基)哌啶-1-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

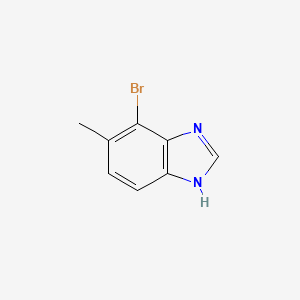

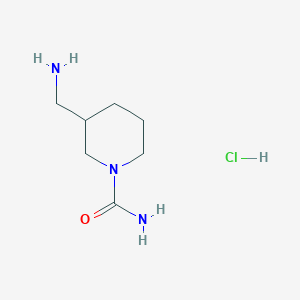

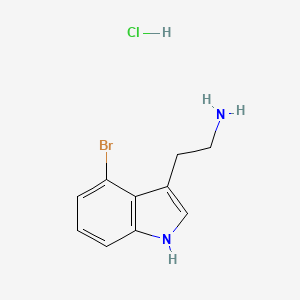

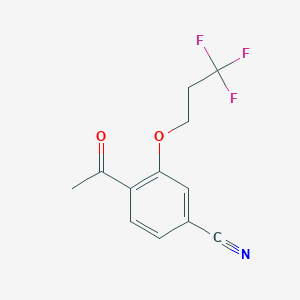

“3-(Aminomethyl)piperidine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803580-70-2 . It has a molecular weight of 193.68 .

Molecular Structure Analysis

The IUPAC Name for this compound is 3-(aminomethyl)piperidine-1-carboxamide hydrochloride . The InChI Code is 1S/C7H15N3O.ClH/c8-4-6-2-1-3-10(5-6)7(9)11;/h6H,1-5,8H2,(H2,9,11);1H .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.68 . More detailed physical and chemical properties were not found in the sources I accessed.

科学研究应用

Specific Scientific Field

This compound is used in the field of neuroscience and psychopharmacology .

Summary of the Application

The compound is being studied as a potential treatment for psychotic disorders. It acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a receptor that plays a significant role in neuropsychiatric function .

Methods of Application or Experimental Procedures

The compound was synthesized and its structure-activity relationship was studied. Several analogs were created and their activity against TAAR1 was measured. The most active compounds were then evaluated in vivo using the dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion .

Results or Outcomes

Out of the four most active compounds, only one (AP163) displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats. This suggests that AP163, and by extension “3-(Aminomethyl)piperidine-1-carboxamide hydrochloride”, could be a potential treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .

2. Application in Chemical Synthesis

Specific Scientific Field

This compound is used in the field of chemical synthesis .

Summary of the Application

The compound is used in the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst .

Methods of Application or Experimental Procedures

The synthesis can be fine-tuned by simply adjusting the amount of acidic additive (H2SO4) based on whether the product to be prepared is pyridyl- or piperidylmethylamine .

Results or Outcomes

Complete conversions were obtained under mild conditions (30–50 °C, 6 bar), in all cases .

3. Application in Pharmaceutical Industry

Specific Scientific Field

This compound is used in the field of pharmaceutical industry .

Summary of the Application

The compound is used as an intermediate in the production of pharmaceuticals .

Methods of Application or Experimental Procedures

The compound is synthesized and used in the production of various pharmaceuticals .

Results or Outcomes

The compound is used in the production of various pharmaceuticals, contributing to the development of new drugs .

4. Application in Quantum Chemical Calculations

Specific Scientific Field

This compound is used in the field of Quantum Chemistry .

Summary of the Application

The compound is used in quantum chemical calculations (DFT) to confirm the diverse primary amine selectivities observed in the hydrogenation of the constitutional isomers of pyridinecarbonitriles .

Methods of Application or Experimental Procedures

Adsorption energy profiles regarding the interactions between the nitrile starting materials, imine intermediates or amine products and palladium were computed to clarify the selectivity changes .

Results or Outcomes

The results of these calculations helped to understand the selectivity changes in the hydrogenation process .

5. Application in Drug Discovery

Specific Scientific Field

This compound is used in the field of Drug Discovery .

Summary of the Application

Piperidine derivatives, including “3-(Aminomethyl)piperidine-1-carboxamide hydrochloride”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal agents .

Methods of Application or Experimental Procedures

These compounds are synthesized and tested for their therapeutic applications .

Results or Outcomes

Piperidine derivatives have shown several important pharmacophoric features and are being utilized in different therapeutic applications .

安全和危害

属性

IUPAC Name |

3-(aminomethyl)piperidine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-4-6-2-1-3-10(5-6)7(9)11;/h6H,1-5,8H2,(H2,9,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRWUBZQPFVTPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)piperidine-1-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)

![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)